Vernomycin B
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Overview
Description
Vernomycin B is a peptide lactone antibiotic produced by the bacterium Streptomyces loidensis. It is structurally similar to virginiamycin S1 and exhibits significant antimicrobial activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vernomycin B involves the fermentation of Streptomyces loidensis. The bacterium is cultured in a nutrient-rich medium, and the compound is extracted from the fermentation broth. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation conditions, such as temperature, pH, and nutrient concentration, are optimized to maximize yield. After fermentation, the compound is extracted and purified using industrial-scale chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Vernomycin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its antimicrobial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups, which may exhibit different antimicrobial activities and pharmacokinetic properties .
Scientific Research Applications
Vernomycin B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of peptide lactone synthesis and modification.
Biology: It serves as a tool for studying bacterial resistance mechanisms and the effects of antibiotics on bacterial cell walls.
Medicine: this compound is investigated for its potential use in treating infections caused by resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
Vernomycin B exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall. This action weakens the bacterial cell wall, leading to cell lysis and death . The molecular targets of this compound include enzymes involved in peptidoglycan synthesis, such as transpeptidases and transglycosylases .
Comparison with Similar Compounds
Vancomycin: A glycopeptide antibiotic with a similar mechanism of action but different structural features.
Virginiamycin S1: Structurally similar to Vernomycin B and also produced by Streptomyces species.
Teicoplanin: Another glycopeptide antibiotic with a broader spectrum of activity.
Uniqueness of this compound: this compound is unique due to its specific structural features and its production by Streptomyces loidensis. Its ability to inhibit bacterial cell wall synthesis makes it a valuable compound in the fight against resistant bacterial infections .
Properties
IUPAC Name |
4-methoxy-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRACCTZSAUMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864750 |
Source
|
Record name | (4-Methoxy-5-oxo-5H-furo[3,2-g][1]benzopyran-7-yl)methyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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